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Compound of Interest

Compound Name: dl-Tetrandrine

Cat. No.: B15580021

Introduction

dl-Tetrandrine is a bis-benzylisoquinoline alkaloid originally isolated from the root of Stephania
tetrandra.[1][2] Long used in traditional Chinese medicine for conditions like hypertension, it is
now recognized by researchers as a versatile pharmacological tool for investigating calcium
(Caz*) signaling pathways.[3][4] Its primary mechanism of action involves the blockade of
various calcium channels, making it a valuable agent for dissecting the complex roles of Ca2*
influx and intracellular Ca?* release in cellular physiology and pathophysiology.[5] These notes
provide an overview of dl-Tetrandrine's applications, mechanisms, and protocols for its use in
a research setting.

Mechanism of Action

di-Tetrandrine exhibits a broad-spectrum antagonistic effect on multiple types of Caz+
channels and signaling pathways. Its utility as a research tool stems from its ability to inhibit
distinct routes of Ca2* entry and release.

» Voltage-Gated Calcium Channels (VGCCs): dl-Tetrandrine is a potent blocker of both L-type
and T-type voltage-gated Ca2* channels.[2][3][5] This inhibition is concentration-dependent
and reversible.[2] It interacts with the benzothiazepine-binding site on the al-subunit of the
L-type channel, allosterically modulating ligand binding at other sites.[1][3] This makes it a
useful tool for studying physiological processes regulated by these channels, such as
cardiac muscle contraction, neurotransmitter release, and vascular smooth muscle tone.[1]

[4]
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o Store-Operated Calcium Entry (SOCE): dl-Tetrandrine inhibits Ca?* release-activated Ca2?*
(CRAC) channels, which mediate store-operated calcium entry.[6] This process is crucial for
replenishing endoplasmic reticulum (ER) Ca2* stores and sustaining Ca2* signaling after
initial release. The compound has been shown to block Ca2* entry following the depletion of
intracellular stores by agents like thapsigargin (TSG), a SERCA pump inhibitor.[4][6][7] This
activity allows for the investigation of SOCE's role in non-excitable cells, such as endothelial
and immune cells.[6][7]

« Intracellular Ca?* Release: dl-Tetrandrine can mobilize Ca?* from intracellular stores,
specifically the same pool as thapsigargin, suggesting an effect on the endoplasmic
reticulum.[7][8] However, it also inhibits agonist-induced Ca?* release. For instance, it
reduces the Ca?* response to bradykinin and angiotensin Il, which act via the inositol
trisphosphate (IP3) signaling system.[9]

» Transient Receptor Potential (TRP) Channels: Research indicates that dI-Tetrandrine can
affect TRP channels. For example, it has been shown to decrease intracellular Caz* influx in
podocytes overexpressing TRPC6, subsequently downregulating the Ca2*-dependent
calpain-1 signaling pathway.[10][11] This suggests its utility in studying "TRP-opathies" and
related signaling cascades.

o LIMP-2-Dependent Signaling: A novel mechanism identifies the lysosomal integral
membrane protein-2 (LIMP-2) as a direct target of dl-Tetrandrine.[12][13] By binding to
LIMP-2, tetrandrine inhibits the transport of lysosomal cholesterol and sphingosine. This
disrupts a sphingosine-dependent Ca2* release pathway mediated by two-pore channels
(TPCs), which is crucial for processes like Ebola virus entry.[13]

Key Applications

o Dissecting VGCC-Mediated Events: Use dI-Tetrandrine to inhibit L-type and T-type
channels to study their specific contributions to cellular depolarization, excitation-contraction
coupling, and hormone secretion.[2][3]

 Investigating SOCE and CRAC Channels: Employ dI-Tetrandrine to block SOCE, allowing
for the isolation and study of signaling pathways dependent on Ca2* entry triggered by ER
store depletion.[6][7]
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e Probing Intracellular Store Dynamics: Use dl-Tetrandrine in combination with other agents
like thapsigargin or IPs-generating agonists to explore the regulation of Ca2* release from
and re-uptake into the ER.[4][9]

e Modulating TRP Channel Activity: Apply dl-Tetrandrine to investigate the physiological roles
of specific TRP channels, such as TRPCB6, in both normal and disease states.[10]

o Exploring Lysosomal Ca2* Signaling: Utilize dl-Tetrandrine as a specific inhibitor of the
LIMP-2/sphingosine/TPC pathway to study the role of lysosomal Ca2* release in cellular
metabolism and host-pathogen interactions.[13]

Quantitative Data Summary

The following table summarizes the effective concentrations and inhibitory constants of dI-
Tetrandrine across various experimental models.
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Target/Process Cell Type Measurement Value Reference
Store-Operated
Human
Caz+ Entry ]
] ] Leukaemic HL- ICso 20 uM [718]
(Thapsigargin-
, 60 Cells
induced)
Human
Intracellular Caz* )
Leukaemic HL- ECso 20 uM [71[8]
Release
60 Cells
Concentration-
L-type & T-type Neonatal Rat
) - dependent [2]
Caz* Channels Ventricular Cells o
inhibition
Voltage-
Cultured Foetal
Dependent Ca2* Kd 8 uM [14]
Mouse Neurons
Currents
Ca?* Release- Bovine 30 uM (inhibits
Activated Ca2+ Pulmonary Artery - TSG-induced [6]
Channels Endothelial Cells [Caz*]irise)
Voltage-
Dependent Caz* 100 pM (blocks
NG108-15 Cells - N [9]
Entry (KCI- [Caz*]i increase)
induced)
) 10 pM (no
TRPC6-Mediated Mouse o
- cytotoxicity [10]
Caz* Influx Podocytes
observed)
L-type Ca2*
Channel - ICso0 14.2 nM [15]
(Cavl.2)

Diagrams and Visualizations
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dI-Tetrandrine's Multifaceted Inhibition of Calcium Signaling Pathways
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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